molecular formula C23H30FNO4S B8103345 NaV1.7 inhibitor-1

NaV1.7 inhibitor-1

Cat. No. B8103345
M. Wt: 435.6 g/mol
InChI Key: GFDXIUXAFNREKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NaV1.7 inhibitor-1 is a useful research compound. Its molecular formula is C23H30FNO4S and its molecular weight is 435.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Optimization for Pain Management

  • Tarantula Venom-Derived NaV1.7-Inhibitory Peptides : Studies have identified NaV1.7-inhibitory peptides derived from tarantula venom, like JzTx-V and its analogue AM-6120, which demonstrate systemic blockage of histamine-induced pruritis in mice, suggesting potential applications in pain therapeutics (Wu et al., 2018).

  • Pharmacological Characterisation of Peptide Pn3a : Another study explored the μ-theraphotoxin-Pn3a isolated from tarantula venom, which selectively inhibits NaV1.7 and could potentially be used in pain therapy, especially in combination with opioids (Deuis et al., 2017).

Patent Applications and Molecular Studies

  • Patent Applications : A review of patent applications targeting NaV1.7 since 2010, focusing on small molecules with selective inhibition, shows the growing interest in developing NaV1.7 inhibitors for pain alleviation (Sun et al., 2014).

  • Molecular Dynamics Simulations : Research involving molecular simulation works on aryl sulfonamide NaV1.7 inhibitors suggests that understanding the correlation between structures and activities of these inhibitors can provide valuable insights for developing new inhibitors (Wang et al., 2018).

Antibody Reactivity and Peptide Conjugates

  • Peptide-Antibody Conjugates : A study describes NaV1.7 inhibitory peptide-antibody conjugates as a potential construct for prolonged channel blockade in pain treatment, highlighting the importance of antibody recycling attributes (Biswas et al., 2017).

Sulfonamide Inhibitors and In Vivo Activity

  • Sulfonamide Quinolinone Inhibitors : The discovery of atropisomeric quinolinone sulfonamide inhibitors of NaV1.7, which show robust in vivo activity in pain models, underscores their potential in pain management (Graceffa et al., 2017).

Nonhuman Primate Assays

  • Nonhuman Primate Assays : Research has shown that NaV1.7 target modulation and efficacy can be measured in nonhuman primate assays, providing a translatable biomarker of NaV1.7 target modulation for clinical studies (Kraus et al., 2021).

properties

IUPAC Name

5-cyclopropyl-N-cyclopropylsulfonyl-2-fluoro-4-[(6-methylspiro[2.5]octan-6-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FNO4S/c1-22(6-8-23(9-7-22)10-11-23)14-29-20-13-19(24)18(12-17(20)15-2-3-15)21(26)25-30(27,28)16-4-5-16/h12-13,15-16H,2-11,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDXIUXAFNREKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)CC2)COC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NaV1.7 inhibitor-1
Reactant of Route 2
Reactant of Route 2
NaV1.7 inhibitor-1
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
NaV1.7 inhibitor-1
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
NaV1.7 inhibitor-1
Reactant of Route 5
Reactant of Route 5
NaV1.7 inhibitor-1
Reactant of Route 6
Reactant of Route 6
NaV1.7 inhibitor-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.